N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide
CAS No.:
Cat. No.: VC14953459
Molecular Formula: C18H20N2O5
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N2O5 |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanamide |
| Standard InChI | InChI=1S/C18H20N2O5/c1-12-9-14(21)11-18(23)20(12)6-5-17(22)19-13-3-4-15-16(10-13)25-8-2-7-24-15/h3-4,9-11,21H,2,5-8H2,1H3,(H,19,22) |
| Standard InChI Key | SDZSZKZOTOWDTD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=O)N1CCC(=O)NC2=CC3=C(C=C2)OCCCO3)O |
Introduction
Molecular Formula and Weight
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Molecular Formula: C17H19NO5
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Molecular Weight: Approximately 317.34 g/mol
Structural Description
The compound consists of:
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A benzodioxepin ring system, which is a bicyclic structure containing oxygen atoms.
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A pyridinone moiety, which includes a hydroxyl group and a methyl substitution.
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A propanamide linker, connecting the two primary functional groups.
IUPAC Name
The IUPAC name of the compound is N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide.
Synthesis Pathways
The synthesis of this compound likely involves:
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Formation of the benzodioxepin core through cyclization reactions involving catechol derivatives and epoxides.
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Preparation of the pyridinone fragment via condensation reactions using precursors like methylpyridone.
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Coupling of the two fragments through amide bond formation using reagents like carbodiimides or acyl chlorides.
Pharmacological Targets
The structural features suggest potential biological activity:
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The benzodioxepin moiety could interact with enzymes or receptors due to its aromatic and oxygen-containing structure.
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The pyridinone group is commonly found in bioactive molecules, including kinase inhibitors and anti-inflammatory agents.
Hypothetical Activity
Based on similar compounds:
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It may act as an enzyme inhibitor (e.g., cyclooxygenase or lipoxygenase) due to its ability to form hydrogen bonds and π-stacking interactions.
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It could exhibit anti-inflammatory or anticancer properties by modulating specific signaling pathways.
Spectroscopic Techniques
To confirm the structure, the following methods are typically employed:
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NMR Spectroscopy: Proton (H) and Carbon (C) NMR can identify functional groups and connectivity.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
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IR Spectroscopy: Identifies characteristic functional group vibrations (e.g., amide C=O stretch).
Crystallography
X-ray diffraction can provide precise three-dimensional structural data for this compound.
Data Table: Hypothetical Binding Affinity
| Target Enzyme/Receptor | Binding Energy (kcal/mol) | Potential Activity |
|---|---|---|
| Cyclooxygenase (COX) | -8.5 | Anti-inflammatory |
| Lipoxygenase (LOX) | -9.0 | Anti-inflammatory |
| Kinase (e.g., EGFR) | -7.2 | Anticancer |
In Silico Studies
Molecular docking and dynamics simulations can predict binding affinity and stability with biological targets.
In Vitro Studies
Testing against cell lines or isolated enzymes to evaluate pharmacological activity.
Optimization
Structural modifications could enhance specificity, potency, or pharmacokinetics.
This compound represents a promising scaffold for drug discovery due to its unique structural features and potential biological activities. Further studies are essential to fully explore its therapeutic applications.
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